10-trans-Atorvastatine tert-butyle ester

Vue d'ensemble

Description

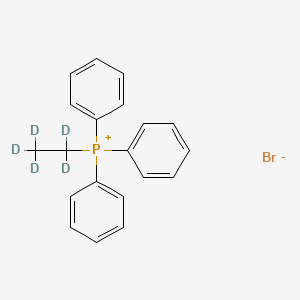

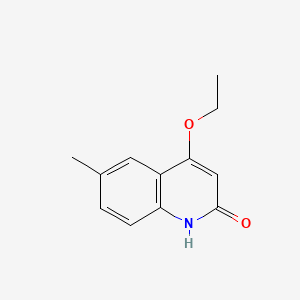

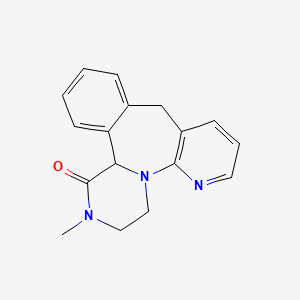

10-trans-Atorvastatin tert-Butyl Ester is a synthetic derivative of atorvastatin, a widely prescribed cholesterol-lowering drug. This compound is often used as an intermediate in the preparation of atorvastatin and its impurities. It is characterized by its molecular formula C40H47FN2O5 and a molecular weight of 654.82 g/mol .

Applications De Recherche Scientifique

10-trans-Atorvastatin tert-Butyl Ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of atorvastatin and related compounds.

Biology: Studied for its potential effects on cellular pathways and cholesterol metabolism.

Medicine: Investigated for its role in improving the bioavailability of atorvastatin.

Industry: Utilized in the production of pharmaceuticals and as a reference standard in quality control.

Mécanisme D'action

Target of Action

10-trans-Atorvastatin tert-Butyl Ester is an intermediate in the preparation of Atorvastatin . Atorvastatin is a well-known statin drug that primarily targets the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol synthesis in the liver .

Mode of Action

As an intermediate in the synthesis of Atorvastatin, 10-trans-Atorvastatin tert-Butyl Ester contributes to the overall action of the final compound. Atorvastatin, the end product, works by competitively inhibiting HMG-CoA reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonate, a critical step in cholesterol biosynthesis .

Biochemical Pathways

The inhibition of HMG-CoA reductase by Atorvastatin leads to a decrease in mevalonate levels, which in turn results in reduced cholesterol synthesis. This triggers a compensatory increase in the uptake of low-density lipoprotein (LDL) cholesterol from the bloodstream, mediated by an upregulation of LDL receptors on hepatocytes . The net effect is a reduction in circulating LDL cholesterol levels, which is beneficial in the management of hypercholesterolemia and associated cardiovascular diseases .

Pharmacokinetics

Atorvastatin is well-absorbed following oral administration, extensively metabolized in the liver (the primary site of action), and eliminated via bile and urine .

Result of Action

The action of 10-trans-Atorvastatin tert-Butyl Ester, through its contribution to the synthesis of Atorvastatin, results in a significant reduction in circulating LDL cholesterol levels. This can lead to a decrease in the risk of atherosclerotic plaque formation and progression, thereby reducing the risk of cardiovascular events such as heart attacks and strokes .

Action Environment

The action of 10-trans-Atorvastatin tert-Butyl Ester, and by extension Atorvastatin, can be influenced by various environmental factors. These include the patient’s diet, lifestyle, co-administered medications, and genetic factors affecting drug metabolism. For instance, a diet high in cholesterol can counteract the cholesterol-lowering effects of Atorvastatin . Similarly, certain medications can interact with Atorvastatin, affecting its metabolism and efficacy .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 10-trans-Atorvastatin tert-Butyl Ester typically involves multiple steps, including the formation of key intermediates. One common method involves the use of tert-butyl acetate and specific catalysts to achieve the desired esterification. The reaction conditions often include controlled temperatures and the use of solvents like dichloromethane, DMSO, and chloroform .

Industrial Production Methods: On an industrial scale, the production of 10-trans-Atorvastatin tert-Butyl Ester involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps like crystallization and purification to isolate the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 10-trans-Atorvastatin tert-Butyl Ester undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

Reduction: Common reducing agents like lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions are common, especially in the presence of strong nucleophiles

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Comparaison Avec Des Composés Similaires

Atorvastatin: The parent compound, widely used as a cholesterol-lowering drug.

Rosuvastatin: Another statin with a similar mechanism of action.

Simvastatin: A statin used for similar therapeutic purposes

Uniqueness: 10-trans-Atorvastatin tert-Butyl Ester is unique due to its specific ester functional group, which can enhance the bioavailability and stability of atorvastatin. This makes it a valuable intermediate in the pharmaceutical industry.

Propriétés

IUPAC Name |

tert-butyl (3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H43FN2O5/c1-24(2)34-33(36(44)39-28-14-10-7-11-15-28)32(25-12-8-6-9-13-25)35(26-16-18-27(38)19-17-26)40(34)21-20-29(41)22-30(42)23-31(43)45-37(3,4)5/h6-19,24,29-30,41-42H,20-23H2,1-5H3,(H,39,44)/t29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPKKGVOCBYRML-IHLOFXLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@@H](CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H43FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675641 | |

| Record name | tert-Butyl (3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217751-95-5 | |

| Record name | tert-Butyl (3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Boc-(1S)-3-[3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B564951.png)